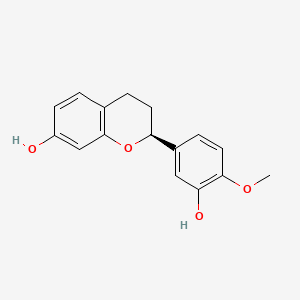

7,3'-Dihydroxy-4'-methoxyflavan

説明

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-15-7-4-11(8-13(15)18)14-6-3-10-2-5-12(17)9-16(10)20-14/h2,4-5,7-9,14,17-18H,3,6H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTOSQKIOMIICT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7,3'-Dihydroxy-4'-methoxyflavan: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3'-Dihydroxy-4'-methoxyflavan is a flavonoid, a class of secondary metabolites found in plants, that is of growing interest to the scientific community. Flavonoids are known for their diverse pharmacological activities, and this compound is a subject of research for its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources of this compound and the methodologies for its isolation and purification. The guide also summarizes quantitative data on flavonoid extraction from its principal natural source and details relevant experimental protocols. Furthermore, it visualizes potential signaling pathways associated with the bioactivity of this flavan, based on current understanding of related flavonoid compounds.

Natural Sources

The primary documented natural source of this compound is the plant Broussonetia papyrifera, commonly known as paper mulberry. This plant has a history of use in traditional medicine, and various parts of it, including the leaves, bark, and fruit, are rich in flavonoids and other bioactive compounds.[1][2] While other species within the Broussonetia genus and other flavonoid-rich plants may also contain this specific compound, Broussonetia papyrifera is the most cited source in the available literature.

Isolation and Purification of Flavonoids from Broussonetia papyrifera

While a specific, detailed protocol for the isolation of this compound from Broussonetia papyrifera is not extensively documented in publicly available literature, general methods for the extraction and purification of flavonoids from this plant can be adapted. These methods typically involve solvent extraction followed by chromatographic separation.

Quantitative Data on Total Flavonoid Extraction

The yield of total flavonoids from Broussonetia papyrifera leaves can vary depending on the extraction method and parameters. The following table summarizes findings from various studies:

| Plant Material | Extraction Method | Solvent System | Solid-to-Liquid Ratio | Temperature | Time | Total Flavonoid Yield (mg/g) |

| Dried and pulverized leaves | Soaking and Reflux | 80% Ethanol (B145695) | 1:20 | 90°C | 4 hours | 6.93 |

| Dried and pulverized leaves | Soaking and Reflux | 70% Ethanol | 1:20 | 90°C | 4 hours | 11.32 |

| Dried and pulverized leaves | Soaking and Reflux | 70% Ethanol | 1:30 | 90°C | 3 hours | 38.00 |

Note: The yields reported are for total flavonoids and not specifically for this compound.

General Experimental Protocol for Flavonoid Extraction and Isolation

The following protocol is a generalized procedure based on common flavonoid extraction techniques from Broussonetia papyrifera.[3][4]

1. Preparation of Plant Material:

-

Collect fresh leaves of Broussonetia papyrifera.

-

Clean the leaves thoroughly to remove any dirt and debris.

-

Dry the leaves in a shaded, well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

-

Soak the powdered leaves in an ethanol solution (typically 70-95%) at a solid-to-liquid ratio ranging from 1:15 to 1:40 (g/mL).

-

Allow the mixture to macerate at room temperature for 12 to 48 hours.

-

After maceration, subject the mixture to heat reflux for 3 to 6 hours to enhance extraction efficiency.

-

Cool the mixture and filter it to separate the extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator at a temperature between 50 and 90°C to remove the ethanol, yielding a concentrated extract.

3. Liquid-Liquid Partitioning:

-

Resuspend the concentrated extract in water.

-

Perform liquid-liquid extraction using chloroform (B151607) to remove non-polar impurities. Repeat this step three times, collecting the aqueous phase each time.

-

Subsequently, extract the aqueous phase with ethyl acetate (B1210297) two to three times. The flavonoids will preferentially partition into the ethyl acetate layer.

-

Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to obtain the crude flavonoid extract.

4. Purification by Column Chromatography:

-

Prepare a silica (B1680970) gel column.

-

Dissolve the crude flavonoid extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify fractions containing the desired compound.

-

Combine the fractions containing this compound and concentrate them.

5. Further Purification (Optional):

-

For higher purity, the isolated compound can be further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

Potential Biological Activities and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the biological activities of structurally similar flavonoids provide insights into its potential mechanisms of action. Flavonoids are well-known for their antioxidant and anti-inflammatory properties, which are often mediated through the modulation of key signaling pathways.

Antioxidant Activity

The antioxidant effect of flavonoids is primarily attributed to their ability to scavenge free radicals and chelate metal ions. The hydroxyl groups on the flavonoid structure are crucial for this activity.

Anti-inflammatory Activity

Flavonoids have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators. Based on studies of related flavonoids, this compound may act on these pathways.[5][6][7]

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram outlines a logical workflow for the isolation of this compound and subsequent screening for its biological activities.

Conclusion

This compound, a flavonoid found in Broussonetia papyrifera, represents a promising natural compound for further investigation in drug discovery and development. While standardized protocols for its specific isolation are still emerging, established methods for flavonoid extraction provide a solid foundation for obtaining this compound for research purposes. Preliminary insights based on related flavonoids suggest that its biological activities, particularly its antioxidant and anti-inflammatory effects, may be mediated through the modulation of critical cellular signaling pathways. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7,4'-dimethoxy-3-hydroxyflavone, a protease-activated receptor 4 (PAR4) inhibitor with antioxidant activity, ameliorates diabetic endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Biosynthesis of 7,3'-Dihydroxy-4'-methoxyflavan in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids represent a vast and diverse class of plant secondary metabolites with significant pharmacological potential. Among them, flavans are a smaller, yet important subgroup characterized by a saturated C-ring. This technical guide provides an in-depth exploration of the biosynthetic pathway of a specific flavan (B184786), 7,3'-Dihydroxy-4'-methoxyflavan. We will dissect the enzymatic steps from the general phenylpropanoid pathway to the specific tailoring reactions that yield the final molecule. This document includes a putative pathway, quantitative data on key enzymes, detailed experimental protocols, and a visual representation of the biosynthetic route to serve as a resource for researchers in phytochemistry, metabolic engineering, and drug discovery.

Core Biosynthetic Pathway

The formation of this compound is a multi-step process that originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway can be conceptually divided into three major stages: the formation of the p-coumaroyl-CoA precursor, the assembly of the core flavanone (B1672756) skeleton, and the specific modifications of this skeleton through hydroxylation, methylation, and reduction to yield the final flavan structure.

Stage 1: The General Phenylpropanoid Pathway

The journey begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. Three key enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA, the primary precursor for a multitude of phenolic compounds, including flavonoids.

-

Phenylalanine Ammonia Lyase (PAL): This enzyme catalyzes the first committed step, the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid at the 4-position to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by attaching a Coenzyme A molecule, resulting in the formation of p-coumaroyl-CoA.

Stage 2: Formation of the Flavanone Core

The C15 flavonoid skeleton is assembled by the sequential action of two pivotal enzymes, leading to the formation of naringenin (B18129), a central flavanone intermediate.

-

Chalcone (B49325) Synthase (CHS): As the first rate-limiting enzyme specific to the flavonoid pathway, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin chalcone.

-

Chalcone Isomerase (CHI): This enzyme facilitates the stereospecific intramolecular cyclization of naringenin chalcone to produce the flavanone (2S)-naringenin.

Stage 3: Putative Pathway for B-Ring and C-Ring Modification

Starting from (2S)-naringenin, a series of tailoring reactions are required to achieve the specific substitution pattern and saturation level of this compound.

-

B-Ring Hydroxylation: The B-ring of naringenin possesses a single hydroxyl group at the 4' position. To achieve the 3',4' substitution pattern of the target molecule, the enzyme Flavonoid 3'-hydroxylase (F3'H) , another cytochrome P450 enzyme, introduces a hydroxyl group at the 3' position of naringenin, converting it to eriodictyol (B191197) (5,7,3',4'-tetrahydroxyflavanone).

-

B-Ring Methylation: Following hydroxylation, an O-methyltransferase (OMT) specifically methylates the hydroxyl group at the 4' position of eriodictyol. This reaction yields hesperetin (B1673127) (5,7,3'-trihydroxy-4'-methoxyflavanone).

-

C-Ring Reduction to Flavan: The conversion of the flavanone hesperetin to the flavan this compound involves the reduction of the C4-carbonyl group and the C2-C3 double bond (after dehydration). This part of the pathway is less characterized than those for other flavonoid classes like flavonols or anthocyanins. However, a putative route can be proposed based on the activities of known reductase enzymes. It likely involves a Flavanone 4-reductase (FNR) to produce a flavan-4-ol, followed by dehydration and subsequent reduction steps to yield the fully saturated C-ring of the flavan structure. The enzymes Dihydroflavonol 4-reductase (DFR), Leucoanthocyanidin reductase (LAR), and Anthocyanidin reductase (ANR) are key reductases in related pathways that produce flavan-3-ols, and similar enzymatic activities are likely required here.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic route from the precursor L-phenylalanine to the final product, this compound.

Caption: Putative biosynthesis of this compound.

Quantitative Data of Key Biosynthetic Enzymes

Understanding the kinetic properties of the enzymes involved in a biosynthetic pathway is crucial for applications in metabolic engineering and synthetic biology. The following table summarizes key kinetic parameters for the enzymes central to the formation of this compound. Data has been compiled from studies on various plant species, and thus values should be considered representative.

| Enzyme | Abbreviation | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism (Example) | Citation |

| Phenylalanine Ammonia Lyase | PAL | L-Phenylalanine | 64 - 71 | - | Arabidopsis thaliana | [1] |

| Cinnamate-4-hydroxylase | C4H | trans-Cinnamic acid | - | - | Arabidopsis thaliana | [2] |

| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric Acid | 19.67 | - | Selaginella moellendorffii | |

| Chalcone Synthase | CHS | p-Coumaroyl-CoA | - | - | Medicago sativa | |

| Chalcone Isomerase | CHI | Naringenin Chalcone | 11.60 - 16.98 | 69.35 | Oryza sativa, Phaseolus vulgaris | |

| Flavonoid 3'-hydroxylase | F3'H | Naringenin | 17.08 | - | Camellia sinensis | |

| O-Methyltransferase | OMT | Eriodictyol | - | - | Citrus sinensis | |

| Flavanone 4-reductase | FNR | Naringenin / Eriodictyol | - | - | Sorghum bicolor |

Note: Kinetic data for C4H, CHS, OMT (with eriodictyol), and FNR are not fully detailed in the provided search results, reflecting the complexity and species-specific nature of these enzymes. The table provides substrate affinities (Km) where available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Protocol for In Vitro Enzyme Assay of Flavonoid 3'-hydroxylase (F3'H)

This protocol describes a method to determine the activity of F3'H, a cytochrome P450 enzyme, using heterologously expressed protein in yeast microsomes.

Objective: To measure the catalytic conversion of naringenin to eriodictyol.

Materials:

-

Yeast microsomes containing recombinant F3'H.

-

Reaction buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5).

-

Substrate: Naringenin solution in DMSO.

-

Cofactor: NADPH solution.

-

Stop solution: Acetonitrile (B52724) with an internal standard (e.g., kaempferol).

-

HPLC system with a C18 column.

Procedure:

-

Microsome Preparation: Prepare microsomal fractions from yeast cultures expressing the F3'H gene according to standard protocols. Determine the total protein concentration using a Bradford or BCA assay.

-

Reaction Setup: In a microcentrifuge tube, combine 50 µL of reaction buffer, a specific amount of microsomal protein (e.g., 50-100 µg), and naringenin to a final concentration (e.g., 50 µM). Pre-incubate the mixture at 30°C for 3 minutes.

-

Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM. The total reaction volume is typically 100 µL.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

Stop Reaction: Terminate the reaction by adding 100 µL of the stop solution (acetonitrile with internal standard).

-

Sample Preparation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis: Analyze the sample using an HPLC system. Use a C18 column and a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) to separate the substrate (naringenin) and the product (eriodictyol).

-

Quantification: Monitor the elution profile at a suitable wavelength (e.g., 280 nm). Calculate the amount of eriodictyol formed by comparing its peak area to a standard curve of pure eriodictyol. Enzyme activity can be expressed as pmol of product formed per mg of protein per minute.

Protocol for Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to quantify the transcript levels of biosynthetic genes (e.g., PAL, CHS, F3'H) in plant tissues.

Objective: To determine the relative expression levels of target genes involved in the flavonoid pathway.

Materials:

-

Plant tissue (e.g., leaves, roots).

-

Liquid nitrogen.

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit).

-

DNase I.

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit).

-

qPCR master mix (e.g., SYBR Green).

-

Gene-specific primers for target genes and a reference gene (e.g., Actin or Ubiquitin).

-

Real-time PCR instrument.

Procedure:

-

RNA Extraction: Flash-freeze the plant tissue in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Check: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) and check its integrity by running an aliquot on an agarose (B213101) gel.

-

cDNA Synthesis: Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate. For each sample, mix the cDNA template, forward and reverse primers for the target gene, and SYBR Green master mix. Include no-template controls and samples for a reference gene.

-

Real-time PCR: Run the plate on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

Data Analysis: Determine the quantification cycle (Cq) values for each reaction. Calculate the relative expression of the target genes using the ΔΔCq method, normalizing to the expression of the reference gene.

Protocol for Flavonoid Extraction and LC-MS Analysis

This protocol describes a general method for extracting and analyzing flavonoids from plant material.

Objective: To identify and quantify this compound and its precursors in a plant sample.

Materials:

-

Lyophilized and ground plant tissue.

-

Extraction solvent: 80% methanol (B129727) in water.

-

Sonication bath.

-

Centrifuge.

-

Syringe filters (0.22 µm).

-

LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

-

C18 column.

-

Mobile phases: Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Authentic standards for quantification.

Procedure:

-

Extraction: Weigh a precise amount of dried plant powder (e.g., 50 mg) into a tube. Add the extraction solvent (e.g., 1 mL).

-

Sonication: Sonicate the mixture in a water bath for 30-60 minutes to enhance extraction efficiency.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

-

LC-MS Analysis: Inject the sample into the LC-MS system. Use a suitable gradient program to separate the compounds on the C18 column (e.g., a linear gradient from 5% B to 95% B over 30 minutes).

-

Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to acquire full scan data and fragmentation data (MS/MS) for compound identification. For targeted quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument.

-

Data Analysis:

-

Identification: Identify this compound and its precursors (naringenin, eriodictyol, hesperetin) by comparing their retention times and mass spectra (including fragmentation patterns) with those of authentic standards or with data from literature and databases.

-

Quantification: Create a calibration curve for each compound using serial dilutions of the authentic standards. Quantify the amount of each flavonoid in the sample by relating its peak area to the corresponding calibration curve.

-

Conclusion

The biosynthesis of this compound is a specialized branch of the well-conserved flavonoid pathway in plants. While the initial steps leading to the formation of the flavanone intermediate, hesperetin, are well-established, the final reductive transformations to the flavan skeleton represent an area requiring further investigation. The elucidation of the specific reductases involved in this final stage will be critical for a complete understanding of flavan biosynthesis. The data and protocols presented in this guide offer a solid foundation for researchers aiming to explore this pathway, manipulate it for enhanced production of desired compounds, or screen for novel enzymatic activities with potential applications in biotechnology and drug development.

References

An In-Depth Technical Guide to 7,3'-Dihydroxy-4'-methoxyflavan: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3'-Dihydroxy-4'-methoxyflavan is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, covering its physical and chemical properties, synthesis, and known and potential biological activities. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and application. While some experimental data is available, particularly for the racemic mixture, further characterization is needed for a complete profile.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 272.3 g/mol | --INVALID-LINK--[2] |

| Physical Form | Powder | --INVALID-LINK--[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK--[2] |

| Melting Point | Not explicitly reported | |

| Boiling Point | Not explicitly reported |

Spectroscopic Data:

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Detailed ¹³C NMR data for this compound has not been found in the surveyed literature. However, data for structurally similar flavonoids is available and can serve as a reference for spectral interpretation.[3][4][5]

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) data is available from synthesis studies of the racemic mixture. The fragmentation pattern would be crucial for its identification in complex mixtures. General flavonoid fragmentation patterns often involve retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic fragment ions that can help elucidate the substitution pattern of the A and B rings.[6][7][8][9]

Synthesis

The total synthesis of (±)-7,3'-Dihydroxy-4'-methoxyflavan has been reported. The synthetic route provides a method for obtaining the racemic mixture of this compound for further biological evaluation.

Experimental Protocol: Synthesis of (±)-7,3'-Dihydroxy-4'-methoxyflavan

A detailed experimental protocol for the synthesis of (±)-7,3'-Dihydroxy-4'-methoxyflavan has been described. The key steps typically involve the formation of a chalcone (B49325) intermediate followed by cyclization to form the flavan (B184786) skeleton. The purification of the final product is usually achieved through column chromatography.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on structurally related flavonoids provides valuable insights into its potential therapeutic effects. The presence of hydroxyl and methoxy (B1213986) groups on the flavan backbone suggests potential antioxidant and anti-inflammatory properties.

Antioxidant Activity:

Flavonoids are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The hydroxyl groups on the aromatic rings of this compound are likely to contribute to its antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate the antioxidant activity of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10][11][12]

References

- 1. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 4',5-DIHYDROXY-7-METHOXYFLAVONE(437-64-9) 13C NMR [m.chemicalbook.com]

- 4. 7,3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

In Silico Prediction of 7,3'-Dihydroxy-4'-methoxyflavan Bioactivity: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

Flavonoids are a significant class of natural products recognized for their diverse pharmacological properties. 7,3'-Dihydroxy-4'-methoxyflavan, a member of the flavan (B184786) subgroup, holds therapeutic potential due to its structural similarity to other bioactive flavonoids. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity, pharmacokinetics, and potential molecular targets of this compound. In the absence of direct experimental data for this specific compound, this document serves as a prospective framework, detailing methodologies for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and the elucidation of potential interactions with key signaling pathways. All protocols are presented to guide researchers in conducting similar computational analyses for novel drug candidates.

Introduction

This compound is a polyphenolic compound belonging to the flavan class of flavonoids. Compounds from this class, often found in plants like those of the Lespedeza genus, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The exploration of these natural products for therapeutic applications is a growing field in drug discovery.

In silico computational methods offer a rapid, cost-effective, and powerful approach to predict the biological activities and pharmacokinetic profiles of chemical compounds before undertaking extensive laboratory work.[3][4] By simulating interactions between a ligand (the compound of interest) and biological macromolecules, these techniques can identify potential molecular targets, elucidate mechanisms of action, and flag potential liabilities such as toxicity. This guide provides a detailed prospective analysis for predicting the bioactivity of this compound.

In Silico Prediction Workflow

The proposed computational workflow is a multi-step process designed to comprehensively evaluate the therapeutic potential of a compound. It begins with data retrieval and preparation, followed by molecular docking to assess binding affinities with relevant protein targets, and concludes with an analysis of its drug-like properties and potential toxicity.

Experimental Protocols

Ligand and Protein Preparation

Accurate preparation of both the ligand and protein structures is critical for meaningful in silico analysis.

Protocol: Ligand Preparation

-

Obtain 2D Structure: Draw the chemical structure of this compound using chemical drawing software (e.g., ChemDraw) or retrieve its SMILES string from a database like PubChem if available.

-

Convert to 3D: Use a program like Open Babel to convert the 2D structure or SMILES string into a 3D structure (.pdb or .mol2 file format).

-

Energy Minimization: Perform energy minimization on the 3D structure using a force field such as MMFF94 (Merck Molecular Force Field) to obtain a stable, low-energy conformation. This can be done in software like Avogadro or UCSF Chimera.[5]

-

Save Final Structure: Save the optimized 3D structure in a PDBQT format for use with AutoDock Vina, which includes partial charges and atom type definitions.[6]

Protocol: Protein Target Preparation

-

Target Selection: Based on the known activities of similar flavonoids (e.g., anticancer, anti-inflammatory), select relevant protein targets.[1][7] Potential targets include kinases from the PI3K/Akt/mTOR and MAPK pathways, and enzymes like Cyclooxygenase-2 (COX-2).

-

Retrieve Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand to identify the binding site.[8]

-

Prepare Receptor:

-

Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, AutoDock Tools).[6][9]

-

Remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Kollman charges).

-

Save the prepared protein structure in the PDBQT format.[10]

-

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[8]

Protocol: Molecular Docking with AutoDock Vina

-

Define Binding Site: Identify the active site of the target protein, typically the location of the co-crystallized ligand. Define a grid box (search space) that encompasses this entire site.[5]

-

Configuration File: Create a configuration text file specifying the file paths for the prepared protein and ligand, the coordinates and dimensions of the grid box, and the exhaustiveness parameter (a higher value increases computational time but also the reliability of the search).

-

Run Simulation: Execute the docking simulation from the command line using the AutoDock Vina executable and the configuration file.

-

Analyze Output: Vina will generate an output file (PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

-

Post-Docking Visualization: Load the protein and the docked ligand poses into a visualization tool (e.g., UCSF Chimera, Discovery Studio) to analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.[10]

ADMET Prediction

Predicting the ADMET profile is crucial for evaluating a compound's drug-likeness and potential for clinical success.[11]

Protocol: ADMET Profiling using Web Servers

-

Input Structure: Navigate to a free ADMET prediction web server such as SwissADME or ADMETlab 2.0.[4][12]

-

Submit Job: Input the SMILES string of this compound into the server and submit the job for calculation.

-

Collect Data: The server will output a comprehensive profile. Collect key parameters related to:

-

Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).

-

Lipinski's Rule of Five: Assess drug-likeness.

-

Pharmacokinetics (ADME): Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, Cytochrome P450 (CYP) enzyme inhibition.

-

Toxicity (T): Predictions for mutagenicity, carcinogenicity, hepatotoxicity, and hERG inhibition.[3]

-

-

Compile and Analyze: Organize the collected data into tables for clear comparison and analysis.

Predicted Bioactivity Data (Hypothetical)

The following tables present hypothetical but plausible data for this compound, based on values typically observed for similar flavonoids.

Table 1: Predicted Molecular Docking Scores

| Protein Target | PDB ID | Biological Function | Predicted Binding Affinity (kcal/mol) |

| PI3Kγ | 1E8X | Cell Proliferation, Survival | -8.9 |

| Akt1 | 4GV1 | Cell Survival, Metabolism | -9.2 |

| mTOR | 4JSP | Cell Growth, Proliferation | -8.5 |

| p38 MAPK | 3S3I | Inflammation, Apoptosis | -9.5 |

| COX-2 | 5IKR | Inflammation, Pain | -8.8 |

| EGFR | 2J6M | Cancer Proliferation | -9.1 |

Table 2: Predicted ADMET & Physicochemical Properties

| Property | Parameter | Predicted Value | Interpretation |

| Physicochemical | Molecular Weight | 272.29 g/mol | Fulfills Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 3.10 | Fulfills Lipinski's Rule (<5) | |

| H-Bond Donors | 2 | Fulfills Lipinski's Rule (<5) | |

| H-Bond Acceptors | 4 | Fulfills Lipinski's Rule (<10) | |

| TPSA | 58.9 Ų | Good potential for cell permeability | |

| Absorption | GI Absorption | High | Likely well-absorbed orally |

| BBB Permeant | No | Unlikely to cause central nervous system side effects | |

| Distribution | Plasma Protein Binding | ~90% | High binding, may affect free drug concentration |

| Metabolism | CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | |

| Toxicity | hERG I Inhibition | Low Risk | Low risk of cardiotoxicity |

| Hepatotoxicity | Low Risk | Low risk of liver damage | |

| Mutagenicity (AMES) | Negative | Unlikely to be mutagenic |

Potential Signaling Pathway Modulation

Based on the bioactivity of structurally related flavonoids, this compound is predicted to modulate key signaling pathways involved in cancer and inflammation, such as the PI3K/Akt/mTOR and MAPK pathways.[13][14][[“]]

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to regulating cell growth, proliferation, and survival. Its over-activation is a hallmark of many cancers, making it a prime target for anticancer drugs.[16] Flavonoids are known to inhibit key kinases in this pathway.[17]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, ERK, and JNK) are crucial in translating extracellular signals into cellular responses like inflammation, apoptosis, and proliferation.[18][19] Flavonoids can suppress inflammatory responses by inhibiting key components of this cascade.[[“]][21]

Conclusion and Future Directions

This prospective in silico analysis provides a foundational framework for investigating the bioactivity of this compound. The hypothetical results from molecular docking suggest strong binding affinities to key protein targets in cancer and inflammation signaling pathways, particularly PI3K, Akt, and p38 MAPK. Furthermore, the predicted ADMET profile indicates that the compound possesses favorable drug-like properties with a low risk of toxicity, making it a promising candidate for further development.

The logical next steps involve synthesizing or isolating this compound to perform in vitro validation of these computational predictions. Key experiments would include kinase inhibition assays against the predicted targets, cell-based assays to measure effects on cancer cell proliferation and inflammatory cytokine production, and experimental ADMET studies to confirm its pharmacokinetic properties. This integrated approach, combining computational prediction with experimental validation, is essential for accelerating the discovery and development of novel therapeutics from natural products.

References

- 1. Comparative Analysis of Lespedeza Species: Traditional Uses and Biological Activity of the Fabaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Targets of Genistein and Its Related Flavonoids to Exert Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Molecular Docking - An easy protocol [protocols.io]

- 11. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. consensus.app [consensus.app]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. consensus.app [consensus.app]

- 21. Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Docking Studies of 7,3'-Dihydroxy-4'-methoxyflavan with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico molecular docking studies of the flavonoid 7,3'-Dihydroxy-4'-methoxyflavan with various protein targets. It details experimental protocols, presents quantitative binding data, and visualizes the associated signaling pathways, offering insights into the potential therapeutic applications of this natural compound.

Introduction to this compound and Molecular Docking

This compound is a flavonoid compound that has been isolated from natural sources such as Broussonetia papyrifera. Flavonoids are a class of plant secondary metabolites known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The specific biological activities of this compound are a subject of ongoing research, with computational methods like molecular docking playing a crucial role in elucidating its mechanism of action at the molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding affinity and interaction between a small molecule (ligand), such as this compound, and a macromolecule (receptor), typically a protein. By understanding these interactions, researchers can identify potential drug targets and design more potent and specific therapeutic agents.

Target Proteins and Binding Affinities

While direct and extensive molecular docking studies on this compound are still emerging, research on structurally similar flavonoids provides valuable insights into its potential protein targets. These studies suggest that dihydroxy-methoxy substituted flavans can interact with a range of proteins involved in key cellular processes like signal transduction, inflammation, and metabolism.

Based on studies of analogous compounds, potential protein targets for this compound include, but are not limited to:

-

c-Src (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival. Its dysregulation is linked to cancer development.

-

EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and is a common target in cancer therapy.

-

Cytochrome P450 enzymes (e.g., CYP2C8): A superfamily of enzymes involved in the metabolism of a wide variety of compounds, including drugs and toxins.

-

TNF-α (Tumor Necrosis Factor-alpha): A pro-inflammatory cytokine involved in systemic inflammation and the acute phase response.

-

JAK (Janus kinase) and STAT (Signal Transducer and Activator of Transcription) proteins: Key components of a signaling pathway that transmits information from chemical signals outside a cell into the nucleus, leading to gene activation.

The binding affinity, typically expressed as binding energy (in kcal/mol), indicates the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy corresponds to a more stable complex and a higher binding affinity.

Table 1: Summary of Molecular Docking Data for this compound and Structurally Similar Flavonoids with Target Proteins

| Flavonoid | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 7,3',4'-Trihydroxyflavone | c-Src | - | - | Not specified | [1] |

| 5,7-Dihydroxy-4'-methoxyflavone (Kaempferide) | Cytochrome P450 2C8 | - | -9.43 | Thr302, Thr305, Leu361, Val362, Cys435, Gln356, Ala297 | [2] |

| Hydroxy and Methoxy Chalcones/Flavones | EGFR | 1M17 | -6.23 to -7.67 | Met769, Ala719, Thr766, Lys721, Glu738 | [3] |

| 3-Methoxy Flavone Derivatives | ER-α | 2IOG | Up to -10.14 | Not specified | [4] |

| 3-Methoxy Flavone Derivatives | EGFR | 3W2S | - | Not specified | [4] |

Note: Data for this compound is inferred from closely related compounds due to limited direct studies. The binding energies and interacting residues are indicative and may vary in specific docking simulations with the exact compound.

Experimental Protocols for Molecular Docking

The following provides a generalized yet detailed methodology for performing molecular docking studies with a flavonoid like this compound using a widely used software, AutoDock Vina.

Software and Resources

-

AutoDockTools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: The docking engine.

-

Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

-

PubChem or similar database: For obtaining the 3D structure of the ligand.

-

Visualization software (e.g., PyMOL, Chimera): For analyzing the results.

Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of this compound can be downloaded from a chemical database like PubChem in SDF or PDB format.

-

Energy Minimization: The ligand's structure is typically energy-minimized using software like Avogadro or the PRODRG server to obtain a stable conformation.

-

File Format Conversion: The ligand file is converted to the PDBQT format using AutoDockTools. This format includes atomic charges and torsional degrees of freedom.

Protein Preparation

-

Retrieve Protein Structure: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Clean the Protein: All non-essential molecules, such as water, co-factors, and existing ligands, are removed from the PDB file.

-

Add Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining hydrogen bonds.

-

Compute Charges: Gasteiger or Kollman charges are computed for the protein atoms.

-

File Format Conversion: The prepared protein structure is saved in the PDBQT format.

Grid Box Generation

A grid box is defined to specify the search space for the docking simulation on the target protein. The box should be large enough to encompass the active site or the binding pocket of interest. The coordinates and dimensions of the grid box are set using AutoDockTools.

Docking Simulation

The docking simulation is performed using AutoDock Vina. A configuration file is created that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search. The exhaustiveness parameter controls the computational effort; higher values increase the thoroughness of the conformational search.

Analysis of Results

The output of the docking simulation includes the binding energy of the best binding pose and the coordinates of the ligand in that pose. The results are analyzed using visualization software to examine the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket.

Visualization of Workflows and Signaling Pathways

Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking study.

c-Src Signaling Pathway

As a potential inhibitor of c-Src, this compound could modulate several downstream signaling pathways.

TNF Signaling Pathway

By potentially targeting components of the TNF signaling pathway, this compound could exert anti-inflammatory effects.

JAK-STAT Signaling Pathway

Modulation of the JAK-STAT pathway is another avenue through which flavonoids can impact cellular responses to cytokines.

Conclusion

Molecular docking studies, although computational in nature, provide a powerful and efficient means to hypothesize the biological targets of natural compounds like this compound. The available data on structurally similar flavonoids suggest that this compound likely interacts with key proteins involved in cancer and inflammation, such as c-Src, EGFR, and components of the TNF and JAK-STAT signaling pathways. The presented experimental protocols offer a roadmap for researchers to conduct their own in silico investigations. Future wet-lab experimental validation is necessary to confirm these computational predictions and to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for professionals in drug discovery and development, facilitating further exploration into the molecular mechanisms of this promising flavonoid.

References

Pharmacological Properties of 7,3'-Dihydroxy-4'-methoxyflavan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanoids, a diverse group of polyphenolic compounds ubiquitously found in nature, have long been recognized for their broad spectrum of pharmacological activities. Within this extensive family, flavans represent a significant subclass characterized by a saturated C-ring. This technical guide focuses on the pharmacological properties of 7,3'-dihydroxy-4'-methoxyflavan and its derivatives. While direct and extensive research on this specific scaffold is emerging, this document synthesizes the available data and extrapolates potential therapeutic applications based on studies of structurally analogous compounds. This guide aims to provide a comprehensive resource for researchers and professionals in drug discovery and development by presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Core Pharmacological Activities

Based on the analysis of structurally related flavones and flavanones, this compound derivatives are anticipated to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. The precise potency and mechanism of action will be contingent on the specific derivatization of the core structure.

Anti-Inflammatory and Antioxidant Properties

Structurally similar compounds, such as 7,3',4'-trihydroxyflavone, have demonstrated significant anti-inflammatory and antioxidant capabilities. These effects are often attributed to the ability of the flavonoid scaffold to scavenge reactive oxygen species (ROS) and modulate key inflammatory signaling pathways.

| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |

| 7,3',4'-Trihydroxyflavone | Nitric Oxide (NO) Suppression (2D model) | RAW264.7 Macrophages | 26.7 | [1][2] |

| 7,3',4'-Trihydroxyflavone | Nitric Oxide (NO) Suppression (3D model) | RAW264.7 Macrophages | 48.6 | [1] |

| 7,3',4'-Trihydroxyflavone | ROS-Scavenging Capacity | RAW264.7 Macrophages | 2.71 | [2] |

| 7,3',4'-Trihydroxyflavone | c-Src Binding | RAW264.7 Macrophages | 20.9 | [2] |

Anticancer Activity

Various flavanone (B1672756) and flavone (B191248) derivatives have been investigated for their cytotoxic effects against cancer cell lines. The presence and position of hydroxyl and methoxy (B1213986) groups on the flavonoid skeleton play a crucial role in determining their anticancer potency.

| Compound | Cell Line | Activity | IC50 Value (µg/mL) | Reference |

| 7-Hydroxy-4'-methoxyflavone | HeLa (Cervical Cancer) | Cytotoxic | 25.73 | [3] |

| 7-Hydroxy-4'-methoxyflavone | WiDr (Colon Cancer) | Cytotoxic | 83.75 | [3] |

| 7-Hydroxy-4'-methoxyflavanone | HeLa (Cervical Cancer) | Cytotoxic | 40.13 | [3] |

| 7-Hydroxy-4'-methoxyflavanone | WiDr (Colon Cancer) | Cytotoxic | 37.85 | [3] |

Neuroprotective Effects

Flavonoids are increasingly being recognized for their potential to protect against neurodegenerative diseases. The neuroprotective effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a compound with a similar flavanone core, have been attributed to its ability to attenuate oxidative stress and modulate key signaling pathways in neuronal cells.[4]

Experimental Protocols

Synthesis of 7-Hydroxy-4'-methoxyflavanone and 7-Hydroxy-4'-methoxyflavone[3]

-

Synthesis of 2',4'-dihydroxy-4-methoxychalcone: 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde (B44291) (anisaldehyde) are condensed via a Claisen-Schmidt condensation reaction in the presence of aqueous potassium hydroxide (B78521) (KOH) in ethanol.

-

Synthesis of 7-Hydroxy-4'-methoxyflavanone: The synthesized chalcone (B49325) undergoes a cyclization reaction through an Oxa-Michael addition catalyzed by sulfuric acid in ethanol.

-

Synthesis of 7-Hydroxy-4'-methoxyflavone: The chalcone undergoes an oxidative cyclization reaction using iodine (I2) in dimethyl sulfoxide (B87167) (DMSO).

DPPH Radical Scavenging Assay for Antioxidant Activity[5][6]

-

A solution of the test compound is prepared in a suitable solvent (e.g., methanol).

-

The compound solution is mixed with a methanolic solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH).

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

MTT Assay for Cytotoxicity[3]

-

Human cancer cells (e.g., HeLa or WiDr) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated to allow the formazan (B1609692) crystals to form.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity[7]

-

Male Wistar albino rats are used for the study.

-

The test compounds are administered to the animals at a specific dose (e.g., 50 mg/kg).

-

After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce inflammation.

-

The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound derivatives are likely mediated through the modulation of various signaling pathways. Based on studies of structurally related flavonoids, the following pathways are of significant interest.

Anti-inflammatory Signaling Pathways of 7,3',4'-Trihydroxyflavone[1][2]

7,3',4'-Trihydroxyflavone has been shown to exert its anti-inflammatory effects by modulating the IL-17, TNF, and JAK-STAT signaling pathways.[1][2] These pathways are critical in the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Caption: Putative anti-inflammatory mechanism of a structural analog.

Experimental Workflow for Assessing Anti-inflammatory and Antioxidant Activity

The following diagram illustrates a typical workflow for the initial screening and characterization of the anti-inflammatory and antioxidant properties of novel flavonoid derivatives.

Caption: A generalized workflow for evaluating new derivatives.

Conclusion and Future Directions

While the direct pharmacological data on this compound derivatives remains limited, the evidence from structurally similar flavonoids strongly suggests a promising therapeutic potential, particularly in the areas of anti-inflammatory, antioxidant, and anticancer applications. The provided quantitative data, experimental protocols, and pathway diagrams for related compounds serve as a valuable starting point for researchers. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a broad range of pharmacological assays. Elucidating the precise mechanisms of action and identifying the key molecular targets will be crucial for the development of these compounds into novel therapeutic agents. The structure-activity relationship studies will be instrumental in optimizing the potency and selectivity of these derivatives for specific disease targets.

References

- 1. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant and Anti-inflammatory Potential of 7,3'-Dihydroxy-4'-methoxyflavan

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 7,3'-Dihydroxy-4'-methoxyflavan is a sparsely studied compound. The quantitative data and mechanistic insights presented in this document are largely derived from studies on the structurally analogous compound, 7,3',4'-trihydroxyflavone, and general structure-activity relationship principles for flavonoids. This information is intended to serve as a guide for research and development, highlighting the compound's potential based on current scientific understanding of its chemical class.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Within this class, flavans represent a subgroup with a saturated C-ring. This compound is a specific flavan (B184786) whose biological potential is yet to be fully elucidated. Based on the well-established antioxidant and anti-inflammatory properties of similarly substituted flavonoids, this compound is a promising candidate for further investigation.

The antioxidant activity of flavonoids is often attributed to their ability to donate hydrogen atoms, thereby scavenging free radicals. Key structural features, such as the presence and position of hydroxyl (-OH) groups, are critical to this function. Specifically, a catechol (ortho-dihydroxy) group on the B-ring is a strong determinant of high antioxidant capacity[1]. While this compound lacks a true catechol group, the 3'-hydroxy and 4'-methoxy arrangement on the B-ring, along with the 7-hydroxy group on the A-ring, suggests potential radical scavenging activity.

Chronic inflammation is linked to the pathogenesis of numerous diseases. Many flavonoids are known to modulate inflammatory responses by interfering with key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[2][3][4][5][6][7]. These pathways regulate the expression of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (ILs). Structure-activity relationship (SAR) studies indicate that hydroxylation at the C-7 position can influence anti-inflammatory effects[2][8]. This technical guide provides a comprehensive overview of the predicted antioxidant and anti-inflammatory potential of this compound, detailed experimental protocols for its evaluation, and diagrams of the putative signaling pathways involved.

Quantitative Data Summary

Due to the absence of specific experimental data for this compound, this section summarizes the quantitative antioxidant and anti-inflammatory data for the closely related compound 7,3',4'-trihydroxyflavone . This data provides a benchmark for the potential bioactivity of this compound.

Table 1: In Vitro Antioxidant Activity of 7,3',4'-Trihydroxyflavone

| Assay | Cell Line / Model | Endpoint | IC50 Value (µM) | Reference |

| Cellular ROS Scavenging | RAW 264.7 | ROS Inhibition | 2.71 | [9] |

Table 2: In Vitro Anti-inflammatory Activity of 7,3',4'-Trihydroxyflavone

| Assay | Cell Line | Stimulant | Endpoint | IC50 Value (µM) | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 (2D) | LPS | NO Inhibition | 26.7 | [9] |

| Nitric Oxide (NO) Production | RAW 264.7 (3D) | LPS | NO Inhibition | 48.6 | [9] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the antioxidant and anti-inflammatory potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger by donating a hydrogen atom or electron to the stable DPPH radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or DMSO (analytical grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in methanol or DMSO.

-

Prepare a working solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0[10].

-

-

Assay Execution:

-

In a 96-well microplate, add 180 µL of the DPPH working solution to each well.

-

Add 20 µL of various concentrations of the test compound solution to the wells.

-

For the control well, add 20 µL of the solvent instead of the test compound.

-

For the blank well, add 200 µL of methanol.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.

-

Cellular Reactive Oxygen Species (ROS) Scavenging Assay

This assay measures the ability of a compound to scavenge intracellular ROS produced in response to an oxidative stimulus.

Materials:

-

RAW 264.7 macrophage cells

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

-

tert-Butyl hydroperoxide (tBHP) or another ROS inducer

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (e.g., DMEM)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Culture:

-

Seed RAW 264.7 cells in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 4 hours).

-

-

ROS Induction:

-

Induce oxidative stress by adding a ROS inducer like tBHP to the cells for a defined time (e.g., 20 hours)[9].

-

-

Staining and Measurement:

-

Wash the cells with PBS.

-

Incubate the cells with H2DCFDA (typically 20 µM) in PBS for 30 minutes in the dark. H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.

-

-

Calculation:

-

The percentage of ROS scavenging is calculated relative to the control cells treated only with the ROS inducer. The IC50 value is then determined.

-

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay quantifies the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cells

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite (B80452) (for standard curve)

-

Cell culture medium (e.g., DMEM)

-

96-well microplate

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells (e.g., 1 x 10^5 cells/mL) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 4 hours)[9].

-

Stimulate the cells with LPS (e.g., 100 ng/mL or 1 µg/mL) for 20-24 hours[9][11]. Include a control group with no LPS stimulation and a group with LPS only.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of the Griess reagent to each supernatant sample[11].

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Calculation:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

-

Determine the IC50 value for NO inhibition.

-

-

Cell Viability Assay (e.g., MTT):

-

Concurrently perform a cell viability assay to ensure that the observed NO inhibition is not due to cytotoxicity of the compound.

-

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antioxidant and anti-inflammatory properties of a test compound.

Caption: General experimental workflow for in vitro evaluation.

Proposed Anti-inflammatory Signaling Pathways

Flavonoids commonly exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are activated by inflammatory stimuli like LPS.

LPS binding to Toll-like receptor 4 (TLR4) initiates a cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, possibly by preventing the phosphorylation and degradation of IκBα.

Caption: Proposed inhibition of the NF-κB signaling pathway.

The MAPK family, including ERK, JNK, and p38, represents another critical signaling route in inflammation. LPS activation of TLR4 can trigger a phosphorylation cascade that activates these kinases. Activated MAPKs, in turn, phosphorylate and activate transcription factors like AP-1, which also promotes the expression of inflammatory genes. Flavonoids can suppress inflammation by inhibiting the phosphorylation of ERK, JNK, and/or p38.

Caption: Proposed inhibition of the MAPK signaling pathway.

References

- 1. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship. (2021) | Xiang Wang | 84 Citations [scispace.com]

- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mjas.analis.com.my [mjas.analis.com.my]

Methodological & Application

Analytical Methods for the Quantification of 7,3'-Dihydroxy-4'-methoxyflavan: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantification of 7,3'-Dihydroxy-4'-methoxyflavan, a flavonoid compound of interest for its potential biological activities. The following sections outline methodologies for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), sample preparation, and data interpretation. While a specific validated method for this particular flavan (B184786) is not widely published, the presented protocols are adapted from established and validated methods for structurally similar flavonoids.

Introduction

This compound belongs to the flavan subclass of flavonoids. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development. This document provides a starting point for developing and validating a robust analytical method.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a widely used technique for the quantification of flavonoids due to its simplicity, robustness, and cost-effectiveness. The following is a proposed HPLC method for the analysis of this compound.

Application Note

This HPLC-UV method is suitable for the routine quantification of this compound in purified samples and crude plant extracts. The method utilizes a reversed-phase C18 column for separation and UV detection at a wavelength corresponding to the absorbance maximum of the analyte. Quantification is achieved by comparing the peak area of the analyte to a standard curve generated from a certified reference standard.

Experimental Protocol

2.2.1. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric acid in Water

-

Solvent B: Acetonitrile (B52724)

-

-

Gradient Elution:

Time (min) % Solvent A % Solvent B 0 85 15 20 50 50 25 20 80 | 30 | 85 | 15 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: Approximately 280 nm (based on the typical absorbance of flavans). It is recommended to determine the optimal wavelength by running a UV scan of a pure standard.

2.2.2. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

-

Sample Preparation (Plant Extract):

-

Weigh 1 g of dried and powdered plant material.

-

Add 20 mL of 80% methanol.

-

Sonically extract for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

-

Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS method is recommended. This method couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Application Note

This LC-MS method is designed for the sensitive and specific quantification of this compound and its potential metabolites in biological samples such as plasma and urine. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for high selectivity and low detection limits.

Experimental Protocol

3.2.1. Instrumentation and Conditions

-

LC System: A UHPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

Time (min) % Solvent A % Solvent B 0 95 5 10 5 95 12 5 95 12.1 95 5 | 15 | 95 | 5 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

3.2.2. Mass Spectrometry Parameters

-

Ionization Mode: ESI positive or negative (to be optimized).

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

MRM Transitions: To be determined by infusing a pure standard of this compound. A hypothetical transition would be based on its molecular weight (272.3 g/mol ). For example, in positive mode, the precursor ion might be m/z 273.1 [M+H]⁺, and fragment ions would be selected after collision-induced dissociation.

3.2.3. Sample Preparation (Plasma)

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled flavonoid).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

Data Presentation

Table 2: LC-MS/MS Method Parameters (Hypothetical Data)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 273.1 | 137.1 | 20 |

| Internal Standard | (To be determined) | (To be determined) | (To be determined) |

Visualizations

Experimental Workflow

Caption: General workflow for the quantification of this compound.

Potential Metabolic Pathway

Based on the metabolism of similar flavonoids, the primary metabolic pathways for this compound in vivo are likely to involve glucuronidation, sulfation, and demethylation.

Caption: Plausible metabolic pathways for this compound.

Proposed Antioxidant and Anti-inflammatory Signaling Pathway

Flavonoids are known to exert antioxidant and anti-inflammatory effects through various mechanisms, including scavenging reactive oxygen species (ROS) and modulating inflammatory signaling pathways such as NF-κB.

Caption: Proposed mechanism of antioxidant and anti-inflammatory action.